2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene
Description
The compound “2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene” is a polyheterocyclic molecule featuring a fused pyrazolo-triazolo-pyrimidine core. Key structural attributes include:
- A thiophene ring at position 7, introducing sulfur-based electronic effects and π-conjugation.
- A hydrogen atom at position 6, which may influence reactivity or binding interactions.
Such methods likely apply to the target compound, given structural similarities. Polyheterocycles of this class are frequently explored for biological activities, including kinase inhibition or antimicrobial effects, though specific data for this compound remains uncharacterized in the provided evidence .
Properties
Molecular Formula |
C16H9ClN6S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H9ClN6S/c17-10-3-5-11(6-4-10)23-14-12(8-19-23)15-20-21-16(22(15)9-18-14)13-2-1-7-24-13/h1-9H |
InChI Key |
NUZOTZRZRKNBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo-Triazolo-Pyrimidine Core
The pyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic precursors. For example:
-
Step 1 : Reaction of 4-chlorophenylhydrazine with β-ketoesters or diketones under acidic conditions generates pyrazoline intermediates.
-
Step 2 : Subsequent treatment with nitrous acid (HNO₂) induces triazole ring closure via diazotization and cyclization.
-
Step 3 : Introduction of the pyrimidine ring is achieved using cyanamide or urea under thermal conditions.
Key Data :
| Starting Material | Reagents/Conditions | Intermediate | Yield | Source |
|---|---|---|---|---|
| 4-Chlorophenylhydrazine | Ethyl acetoacetate, HCl/EtOH | Pyrazoline derivative | 65–70% | |
| Pyrazoline derivative | HNO₂, H₂O/EtOH | Triazolo-pyrimidine | 55–60% |
Yield : 40–50%.
Multi-Component One-Pot Synthesis
Hydrazonoyl Halide-Mediated Cyclization
A streamlined approach involves reacting 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with thiophene-2-carbothioamide and hydrazonoyl halides:
-
Reagents : Hydrazonoyl chloride (2 mmol), TEA (triethylamine), dioxane, reflux.
-
Mechanism : Sequential thiazole and triazole formation via nucleophilic substitution and cyclization.
Optimized Conditions :
| Component | Molar Ratio | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Pyrazole aldehyde | 1.0 | Dioxane | 6h | 45–55% | |
| Thiophene carbothioamide | 1.0 | ||||
| Hydrazonoyl chloride | 2.0 |
Post-Functionalization Strategies
Chlorophenyl Group Installation
Late-stage functionalization via Friedel-Crafts alkylation or Ullmann coupling is employed to introduce the 4-chlorophenyl group:
-
Friedel-Crafts : AlCl₃-catalyzed reaction with chlorobenzene, 80°C, 12h.
-
Ullmann Coupling : CuI/1,10-phenanthroline, DMF, 120°C.
Comparative Efficiency :
Analytical Characterization
Post-synthesis, the compound is validated using:
-
NMR : Distinct signals for thiophene (δ 7.2–7.5 ppm) and pyrazolo-triazolo protons (δ 8.1–8.4 ppm).
-
XRD : Confirms planar geometry of the fused heterocyclic system.
Challenges and Optimization
-
Low Yields : Multi-step syntheses often result in cumulative losses; one-pot methods improve efficiency but require precise stoichiometry.
-
Regioselectivity : Competing cyclization pathways during triazole formation necessitate controlled pH and temperature.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent . It is primarily studied for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 complexes. This inhibition disrupts the cell cycle progression in cancer cells, leading to apoptosis.
Key Findings :
- Cytotoxicity : Studies have shown that derivatives similar to this compound exhibit significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
- Mechanism of Action : The mechanism involves binding to the ATP-binding site of CDK2, preventing its interaction with cyclins and thereby halting cell division .
Antimicrobial Activity
Compounds containing both pyrazole and triazole structures have demonstrated antimicrobial properties against a range of pathogens.
Mechanism :
- These compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Research Insights :
- Certain derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Agricultural Applications
The compound may also have potential uses in agriculture as a pesticide or herbicide due to its chemical structure that can interact with biological systems in plants and pests.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various triazole derivatives against HCT-116 colon carcinoma cells. The results indicated that compounds similar to 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene exhibited IC50 values indicating potent cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of pyrazolo-triazole derivatives. The results showed that certain compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The compound’s unique structure allows it to fit into the active site of enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key Observations:
Core Structure Variations: The target compound’s pyrazolo-triazolo-pyrimidine core differs from the pyrrolo-thiazolo-pyrimidine in –4, which incorporates a sulfur atom and pyrrole ring . ’s tetrahydro-triazolo[1,5-a]pyrimidine is partially saturated, enhancing conformational flexibility compared to the fully aromatic target compound .
Substituent Effects :
- The thiophene at position 7 in the target compound contrasts with the bis(4-chlorophenyl) groups in ’s analog . Thiophene’s sulfur atom may enhance π-π stacking or metal coordination, whereas dual chlorophenyl groups increase hydrophobicity.
- Methoxy (MeO) and phenyl substituents in –4 improve solubility or steric bulk, impacting reactivity and bioactivity .
Synthetic Routes: Heterocyclization with NaOH or monochloroacetic acid is common for pyrrolo-thiazolo-pyrimidines , while the target compound’s synthesis may require thiophene-specific coupling agents.
Biological Relevance :
- While specific data for the target compound is lacking, analogs like ’s bis-chlorophenyl derivative are marketed for research, suggesting kinase or receptor modulation as plausible applications .
Biological Activity
The compound 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is a member of the pyrazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene ring and fused pyrazolo and triazole moieties. The synthesis typically involves multi-step organic reactions starting from suitable precursors such as chlorophenyl derivatives and thiophene compounds.
Synthetic Route Example :
- Preparation of Intermediates : Chlorinated phenyl compounds are reacted with hydrazine derivatives to form the hydropyrazole structure.
- Cyclization : The resulting hydropyrazole is then subjected to cyclization with triazole precursors under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo-pyrimidine class exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Target Organisms |
|---|---|---|
| 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene | Antibacterial | Staphylococcus aureus, Escherichia coli |
| 3-(4-Chlorophenyl)-7-methylpyrazolo[3,4-d]pyrimidine | Antifungal | Candida albicans |
Studies have shown that derivatives with halogen substitutions, such as the chlorophenyl group in this compound, enhance antimicrobial efficacy by increasing lipophilicity and improving membrane penetration.
Anticancer Activity
The compound also demonstrates potential anticancer properties. In vitro studies have revealed that it can inhibit cell proliferation in various cancer cell lines:
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression.
The biological activity of 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene is believed to be mediated through its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.
Case Studies
- Antimicrobial Study : A study conducted by Chu et al. evaluated the antimicrobial effects of several pyrazole derivatives against both gram-positive and gram-negative bacteria. The results indicated that derivatives similar to our compound exhibited potent inhibition against Staphylococcus aureus and Escherichia coli using diffusion methods .
- Anticancer Evaluation : A comprehensive screening of triazole-thione derivatives against human cancer cell lines demonstrated that compounds structurally related to 2-[3-(4-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]thiophene showed promising results in reducing cell viability in MCF-7 and HCT-116 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
